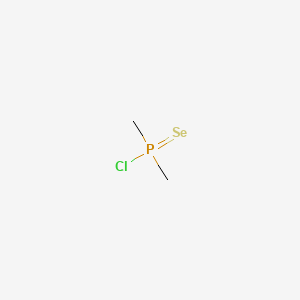
Phosphinoselenoic chloride, dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinoselenoic chloride, dimethyl- is an organophosphorus compound with the molecular formula C₂H₆ClPSe and a molecular weight of 175.46 g/mol . This compound is part of the broader class of organophosphorus-selenium compounds, which are known for their diverse reactivity and applications in various fields of chemistry and industry .
Méthodes De Préparation
The synthesis of phosphinoselenoic chloride, dimethyl- typically involves the reaction of dimethylphosphine with elemental selenium and chlorine. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Phosphinoselenoic chloride, dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphinoselenoic acid derivatives.
Reduction: Reduction reactions can convert it into phosphinoselenoic hydrides.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various organophosphorus compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Phosphinoselenoic chloride, dimethyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of phosphinoselenoic chloride, dimethyl- involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The pathways involved in its reactivity include nucleophilic attack on the phosphorus atom and the formation of P-Se bonds .
Comparaison Avec Des Composés Similaires
Phosphinoselenoic chloride, dimethyl- can be compared with other similar compounds, such as:
Selenotriphosphines (R₃P=Se): These compounds are obtained from the oxidation of tertiary phosphines by elemental selenium and show modest reactivity due to the liability of the P=Se bond.
Selenophosphonates (SeP(OR)₂R): These compounds are used in similar applications and have comparable reactivity.
Selenophosphinates (SeP(OR)R₂): These compounds also share similar properties and applications.
The uniqueness of phosphinoselenoic chloride, dimethyl- lies in its specific reactivity and the ability to form stable P-Se bonds, which are valuable in various synthetic applications .
Propriétés
Numéro CAS |
61509-77-1 |
|---|---|
Formule moléculaire |
C2H6ClPSe |
Poids moléculaire |
175.47 g/mol |
Nom IUPAC |
chloro-dimethyl-selanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H6ClPSe/c1-4(2,3)5/h1-2H3 |
Clé InChI |
MCIOUKVDROXTNY-UHFFFAOYSA-N |
SMILES canonique |
CP(=[Se])(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


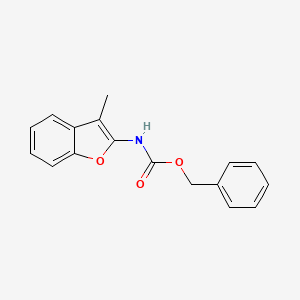
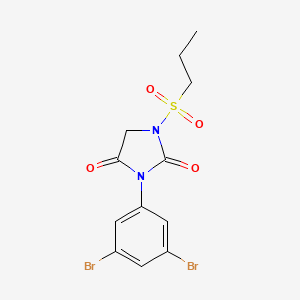
![8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid](/img/structure/B14591574.png)
![Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14591578.png)
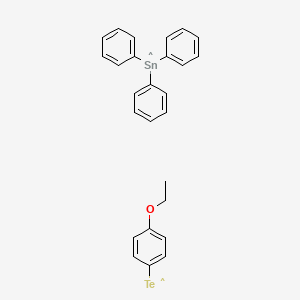
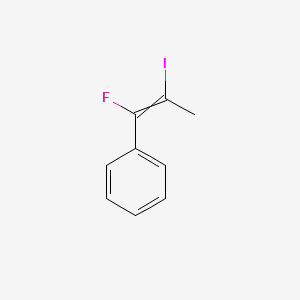
![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
![Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate](/img/structure/B14591606.png)
![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-1-methylbenzene](/img/structure/B14591614.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)

